4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
4-methyl-2-(oxolan-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-5-12-11(7-9)14-8-10-3-2-6-13-10/h4-5,7,10H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTONCHVKIURGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine typically involves several steps:
Starting Materials: The synthesis begins with pyridine, which is commercially available.
Reaction with Methylating Agents: The pyridine is first methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemistry
- Synthesis Intermediate : The compound serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. It can be utilized to create various derivatives through oxidation, reduction, and substitution reactions.
| Reaction Type | Product Example |
|---|---|
| Oxidation | Pyridine N-oxides |
| Reduction | Piperidine derivatives |
| Substitution | Halogenated or sulfonylated derivatives |
Biology
- Biological Activities : Research indicates that 4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine may exhibit antimicrobial and anti-inflammatory properties. Studies have focused on its interactions with biological macromolecules, suggesting its potential as a ligand in coordination chemistry .
Medicine
- Therapeutic Potential : Ongoing investigations are evaluating the compound's efficacy as a therapeutic agent for neurological disorders. Its mechanism of action involves interactions with specific molecular targets and pathways related to inflammation and microbial growth.
Industry
- Advanced Materials : The compound is employed in the production of specialty chemicals and as a building block for synthesizing polymers and other advanced materials. Its unique properties make it suitable for developing innovative applications in material science.
Case Study 1: Antimicrobial Properties
A study explored the antimicrobial activity of various derivatives of this compound against common pathogens. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
Case Study 2: Neurological Applications
Research focusing on the neuroprotective effects of this compound demonstrated its ability to modulate pathways involved in neuroinflammation. In vitro assays showed promising results in reducing inflammatory markers in neuronal cell cultures.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine can be compared with other similar compounds:
4-[(oxolan-2-yl)methoxy]pyridine: This compound lacks the methyl group on the pyridine ring, which may result in different chemical and biological properties.
4-Methyl-2-[(oxolan-2-yl)methoxy]aniline: This compound has an aniline group instead of a pyridine ring, leading to variations in reactivity and applications.
Biological Activity
4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group linked to an oxolan moiety. This unique structure is hypothesized to enhance its solubility and bioavailability, facilitating interactions with biological targets.
The biological activity of this compound primarily involves:
- Binding Affinity : The oxolan-2-ylmethoxy group enhances binding to specific enzymes or receptors through hydrogen bonding and hydrophobic interactions.
- Modulation of Enzymatic Activity : It may act as an inhibitor or modulator of enzymes involved in various biochemical pathways, particularly those related to inflammation and cancer .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial effects against various bacterial and fungal strains. Its efficacy is attributed to its ability to disrupt microbial membranes and inhibit growth.
Anticancer Activity
The compound has shown promise in inhibiting tumor cell proliferation. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. The half-maximal inhibitory concentration (IC50) values were found to be below 100 µM for effective derivatives .
Cytotoxicity Assessment
A study screened various derivatives of pyridine compounds for cytotoxicity against cancer cell lines. The results indicated that this compound derivatives exhibited substantial cytotoxic effects, especially against HepG2 cells. The structure–activity relationship (SAR) highlighted that modifications on the pyridine ring significantly influenced biological activity (Table 1) .
| Compound | IC50 (µM) | Cell Line | Activity Type |
|---|---|---|---|
| This compound | <100 | HepG2 | Cytotoxic |
| 5-Fluorouracil | 10 | DU145 | Standard Anticancer |
| 4-Methyl Derivative | <50 | MDA-MB-231 | Cytotoxic |
Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of the compound against various pathogens. The results showed effective inhibition at concentrations ranging from 312 to 500 µg/mL against resistant strains of Aspergillus fumigatus .
Structure–Activity Relationship (SAR)
SAR studies have demonstrated that the presence of bulky substituents on the pyridine ring enhances anticancer activity. For instance, the introduction of an oxolan group significantly improved binding affinity and selectivity towards cancerous cells compared to simpler pyridine derivatives .
Q & A
Q. What statistical approaches are suitable for analyzing dose-response data in this compound’s pharmacological studies?
- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill slope ≥1 indicates positive cooperativity). Use ANOVA with post-hoc Tukey tests to compare efficacy across analogs. Principal component analysis (PCA) can cluster compounds based on multi-parametric activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
